molecular formula C22H29N5O B2608370 2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 899396-69-1

2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2608370
CAS No.: 899396-69-1
M. Wt: 379.508
InChI Key: ZZCMOGJWHGVLHX-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, along with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Functional group modifications: Introduction of the 2-methyl, 3-phenyl, and 5-propyl groups can be done through various substitution reactions.

    Attachment of the morpholin-4-yl ethyl group: This step often involves nucleophilic substitution reactions where the morpholine derivative is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Catalysts and solvents: Use of specific catalysts and solvents to enhance reaction rates and yields.

    Purification techniques: Methods such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the 5-propyl group.

    3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the 2-methyl and morpholin-4-yl ethyl groups.

    2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the morpholin-4-yl ethyl group.

Uniqueness

The uniqueness of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the morpholin-4-yl ethyl group, in particular, enhances its solubility and ability to interact with biological targets.

Properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-3-7-19-16-20(23-10-11-26-12-14-28-15-13-26)27-22(24-19)21(17(2)25-27)18-8-5-4-6-9-18/h4-6,8-9,16,23H,3,7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCMOGJWHGVLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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